N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
CAS No.: 1105195-20-7
Cat. No.: VC2789054
Molecular Formula: C12H17N3OS
Molecular Weight: 251.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105195-20-7 |
|---|---|
| Molecular Formula | C12H17N3OS |
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | PGPIOLVDCFRHFX-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC1=NC2=C(C=CC=C2S1)OC |
| Canonical SMILES | CN(C)CCNC1=NC2=C(C=CC=C2S1)OC |
Introduction
Chemical Structure and Identification
Molecular Identity and Classification
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine belongs to the benzothiazole family of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring with distinctive functional group modifications. This specific compound features three key structural components: a benzothiazole core, a methoxy substituent at the 4-position, and an N,N-dimethylethane-1,2-diamine side chain attached to the 2-position of the benzothiazole moiety.
Chemical Identifiers and Properties
The compound is characterized by several unique chemical identifiers that facilitate its precise identification and differentiation from related structures:
| Parameter | Value |
|---|---|
| CAS Number | 1105195-20-7 |
| Molecular Formula | C₁₂H₁₇N₃OS |
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) |
| Standard InChIKey | PGPIOLVDCFRHFX-UHFFFAOYSA-N |
| SMILES Notation | CN(C)CCNC1=NC2=C(C=CC=C2S1)OC |
| PubChem Compound ID | 33679981 |
These identifiers provide essential information for chemical database searches, structural analysis, and experimental reproducibility in research settings.
Structural Characteristics
Core Structure
The benzothiazole scaffold forms the central structural element of this compound, consisting of a benzene ring fused to a thiazole ring. This heterocyclic system contributes significantly to the compound's chemical reactivity, stability, and potential interactions with biological targets.
Functional Groups and Substitution Pattern
The compound contains several key functional groups that define its chemical behavior:
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The methoxy group (−OCH₃) at the 4-position of the benzothiazole ring introduces an electron-donating effect that influences the electronic distribution across the molecule
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The secondary amine linkage between the benzothiazole core and the diamine side chain serves as a potential hydrogen bond donor/acceptor site
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The tertiary amine terminus with two methyl groups provides a basic center that can participate in acid-base interactions and hydrogen bonding
These functional groups collectively create a distinctive electronic and steric environment that determines the compound's physicochemical properties and potential biological activities.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves a multi-step process that requires precise control of reaction conditions. Based on information available for related compounds, the synthesis generally follows these key stages:
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Formation of the benzothiazole core structure through cyclization reactions
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Introduction of the methoxy substituent at the 4-position
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Attachment of the N,N-dimethylethane-1,2-diamine moiety at the 2-position of the benzothiazole ring
Reaction Conditions and Considerations
The synthesis typically employs specific solvents such as dioxane and may require catalysts to facilitate efficient reactions. Reaction temperature, duration, and purification procedures are critical factors that influence the yield and purity of the final product.
Comparative Analysis with Structural Analogs
Structural Variations in Benzothiazole Derivatives
Several structurally related benzothiazole derivatives share similarities with N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, each with unique substitution patterns that potentially affect their chemical and biological properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | C₁₂H₁₇N₃OS | 251.35 | Base compound with methoxy at position 4 |
| N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | C₁₂H₁₆ClN₃OS | 285.79 | Additional chlorine substituent at position 7 |
| N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | C₁₀H₁₀N₂O₂S | 222.27 | Acetamide group instead of dimethylethane diamine |
| N'-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine | C₁₃H₁₉N₃OS | 265.38 | Additional methyl group at position 7 |
| N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | C₁₃H₁₉N₃S | 249.38 | Methyl groups at positions 4 and 6 instead of methoxy at position 4 |
These structural variations illustrate the diversity of substitution patterns possible within the benzothiazole family and provide valuable insights into structure-activity relationships .
Impact of Structural Modifications
The specific substitution patterns in these related compounds likely result in distinct differences in:
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Electronic distribution and resonance effects within the benzothiazole core
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Lipophilicity and membrane permeability
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Hydrogen bonding capabilities and interaction with biological targets
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Metabolic stability and pharmacokinetic properties
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Specific binding affinities for potential therapeutic targets
Research and Development Considerations
Analytical Characterization Methods
Proper characterization of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically employs multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
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Elemental analysis for composition verification
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X-ray crystallography for three-dimensional structural determination
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High-performance liquid chromatography for purity assessment
Future Research Directions
Future investigations involving N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine may focus on:
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Detailed structure-activity relationship studies through systematic structural modifications
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Target identification and mechanism of action determination
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Optimization of synthetic pathways for improved yield and purity
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Development of formulation strategies for potential pharmaceutical applications
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Exploration of specific therapeutic applications based on preliminary biological screening results
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